molecular formula C24H21N3O3 B11111861 2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(4-tert-butylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11111861
M. Wt: 399.4 g/mol
InChI Key: DQSQHWLBIDDEPF-UHFFFAOYSA-N
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Description

N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The subsequent steps involve the introduction of the tert-butylphenyl and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, nitrobenzene, and appropriate catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(METHYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE
  • **N-{2-[4-(ETHYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE
  • **N-{2-[4-(ISOPROPYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE

Uniqueness

What sets N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-(2-NITROPHENYL)METHYLIDENE]AMINE apart from similar compounds is the presence of the tert-butyl group, which provides increased steric hindrance and stability

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C24H21N3O3/c1-24(2,3)18-10-8-16(9-11-18)23-26-20-14-19(12-13-22(20)30-23)25-15-17-6-4-5-7-21(17)27(28)29/h4-15H,1-3H3

InChI Key

DQSQHWLBIDDEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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